molecular formula C6H8ClN3O B2757335 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 875163-52-3

4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No. B2757335
CAS RN: 875163-52-3
M. Wt: 173.6
InChI Key: GRKRCYMHMAHGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . More detailed structural information may be available in the form of a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide is a solid at room temperature. It has a predicted melting point of 132.42°C and a predicted boiling point of 346.10°C. The density is predicted to be approximately 1.5 g/cm3, and the refractive index is predicted to be n20D 1.62 .

Scientific Research Applications

Organic Synthesis Intermediate

As an organic synthesis intermediate, 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide serves as a building block for creating more complex compounds. Researchers use it to synthesize other chemical entities by incorporating it into reaction pathways. Its reactivity and functional groups make it valuable for constructing diverse organic molecules .

Chemical Reagent

This compound functions as a versatile chemical reagent. It participates in catalytic reactions and various organic transformations, including esterification reactions. Researchers employ it to modify or functionalize other molecules in the laboratory setting. Its reactivity and stability contribute to its usefulness as a reagent .

Preparation of Dyes, Pigments, and Fluorescent Dyes

4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide: plays a role in the preparation of dyes, pigments, and fluorescent dyes. Its chemical properties allow it to be incorporated into chromophores, enhancing color or fluorescence. Researchers use it to create compounds with specific optical properties for applications in imaging, labeling, and detection .

Biological Research

In biological research, this compound finds applications related to proteomics and drug discovery. Scientists study its interactions with proteins, enzymes, and other biomolecules. It may serve as a probe or ligand in binding studies, helping elucidate biological processes. Additionally, its structural features make it interesting for drug design and optimization .

Antimicrobial and Antifungal Properties

While not extensively studied, some derivatives of pyrrole compounds exhibit antimicrobial and antifungal properties. Researchers explore the potential of 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide as an agent against bacteria, fungi, or other pathogens. Further investigations are needed to fully understand its efficacy and mechanism of action .

Materials Science

Materials scientists investigate the use of pyrrole derivatives in materials development. 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide may contribute to the synthesis of functional materials, such as conducting polymers or sensors. Its unique structure and reactivity make it an intriguing candidate for designing novel materials .

properties

IUPAC Name

4-chloro-1-methylpyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKRCYMHMAHGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide

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